Quinapyramine

Vue d'ensemble

Description

Quinapyramine is a trypanocidal agent primarily used in veterinary medicine to treat trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma . This compound is known for its effectiveness against various species of Trypanosoma, making it a valuable tool in managing this disease in animals such as cattle, horses, and camels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinapyramine can be synthesized through a series of chemical reactions involving quinoline and pyrimidine derivatives. The synthesis typically involves the formation of a hydrophobic ionic complex using anionic sodium cholate, followed by dispersing the complex in thixotropically thickened olive oil . The complex is characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) .

Industrial Production Methods: In industrial settings, this compound is often produced as a ready-to-use powder for reconstitution for subcutaneous administration . The production process involves the encapsulation of this compound in lipidic or polymeric nanocarriers to enhance its antitrypanosomal activity .

Analyse Des Réactions Chimiques

Types of Reactions: Quinapyramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties, which can be tailored for specific therapeutic applications .

Applications De Recherche Scientifique

Quinapyramine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of trypanocidal agents and to develop new derivatives with improved efficacy and reduced toxicity .

Biology: In biological research, this compound is employed to investigate the life cycle and pathogenicity of Trypanosoma species. It is also used to study the interactions between trypanocidal agents and their molecular targets .

Medicine: In veterinary medicine, this compound is a critical drug for treating trypanosomiasis in animals. Its use helps prevent the spread of the disease and improves the health and productivity of livestock .

Industry: In the pharmaceutical industry, this compound is used to develop new formulations and delivery systems to enhance its bioavailability and therapeutic efficacy .

Mécanisme D'action

Quinapyramine exerts its trypanocidal effects by targeting the mitochondria of Trypanosoma parasites . It inhibits the late-stage cytokinesis phase of the cell cycle, leading to the death of the parasite . The compound is taken up by the parasites through the P2 adenosine transporter, which contributes to its effectiveness .

Comparaison Avec Des Composés Similaires

Quinapyramine is unique among trypanocidal agents due to its specific mechanism of action and its ability to target the mitochondria of Trypanosoma parasites . Similar compounds include:

Suramin: An antitrypanosomal drug that suppresses ATP generation during the glycolytic pathway.

Melarsoprol: Binds irreversibly with pyruvate kinase protein sulfhydryl groups, neutralizing enzymes and interrupting ATP generation.

Pentamidine: Creates cross-links between adenines in Trypanosoma DNA and suppresses type II topoisomerase in the mitochondria.

These compounds differ in their mechanisms of action and molecular targets, highlighting the uniqueness of this compound in its approach to combating trypanosomiasis .

Activité Biologique

Quinapyramine, specifically in its sulfate form (this compound sulfate), is an aminoquinaldine derivative primarily used as a trypanocide for the treatment of infections caused by protozoan parasites, particularly Trypanosoma evansi. This compound has shown significant biological activity, but its use is often complicated by adverse effects and the development of drug resistance.

This compound sulfate exerts its trypanocidal effects by interfering with DNA synthesis and inhibiting mitochondrial ribosomal activity in Trypanosoma species. This interference leads to the disruption of essential cellular processes, ultimately resulting in the death of the parasite. However, resistance to this compound has been observed, attributed to variations in mitochondrial membrane potential among different strains of the parasite .

Case Studies and Research Findings

- Trypanocidal Effects : In a study involving rabbits infected with T. evansi, this compound sulfate was encapsulated in chitosan-mannitol nanoparticles (ChQS-NPs) to enhance therapeutic efficacy while minimizing toxicity. The results indicated that ChQS-NPs were effective at reduced doses (1 mg/kg) and improved clinical symptoms such as hemoglobin levels and body temperature .

- Antibody Response in Horses : A study assessing antibody levels in horses treated for T. evansi revealed that while antibody levels decreased post-treatment, some horses maintained detectable antibody levels for extended periods (up to 22.6 months). This persistence suggests that treated animals may still harbor the infection, indicating potential implications for epidemiological studies and treatment efficacy assessments .

- Resistance Development : Research has documented the emergence of this compound-resistant strains of T. congolense, highlighting the need for ongoing monitoring and alternative treatment strategies to manage resistance effectively .

Comparative Efficacy

The following table summarizes key findings from various studies regarding this compound's efficacy against T. evansi and related species:

| Study/Source | Treatment Formulation | Efficacy Observed | Notes |

|---|---|---|---|

| Study on ChQS-NPs | This compound sulfate-loaded NPs | Effective at 1 mg/kg | Enhanced safety profile observed |

| Antibody Level Study | This compound sulfate | Variable persistence (2.3 - 22.6 months) | Indicates potential for carrier status |

| Resistance Characterization | This compound | Resistance observed | Emergence of resistant strains documented |

Cytotoxicity and Genotoxicity

Research has also focused on the cytotoxic effects of this compound formulations. The encapsulated form (ChQS-NPs) demonstrated a lower risk of cytotoxicity compared to free this compound at higher concentrations, suggesting that nanoparticle encapsulation may mitigate adverse effects while maintaining therapeutic efficacy .

Propriétés

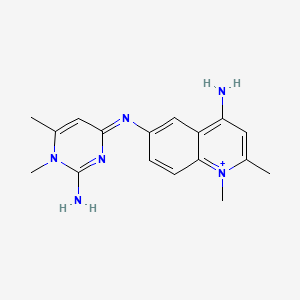

IUPAC Name |

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJWBVJQFGRCEB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate) | |

| Record name | Quinapyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20493-41-8, 23609-65-6 | |

| Record name | Quinapyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINAPYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.